molecular formula C22H21N3O5 B564561 N-Desmethyl Topotecan-d3 CAS No. 1217633-79-8

N-Desmethyl Topotecan-d3

Número de catálogo: B564561
Número CAS: 1217633-79-8
Peso molecular: 410.444
Clave InChI: ZWUJOGCYOWLZFL-WOWPMFNVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Desmethyl Topotecan-d3 is a labeled metabolite of Topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian and small cell lung cancers. The compound is characterized by the presence of deuterium atoms, which are used to trace the metabolic pathways of Topotecan in biological systems. The molecular formula of this compound is C22H18D3N3O5, and it has a molecular weight of 410.44 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Topotecan-d3 involves the deuteration of the methyl group in the N-desmethyl derivative of Topotecan. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often involve the use of catalysts and controlled temperatures to facilitate the deuteration process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound to achieve the desired purity levels. The production is carried out under stringent quality control measures to ensure consistency and reliability .

Análisis De Reacciones Químicas

Metabolic Pathways

N-Desmethyl Topotecan-d3 arises from the hepatic N-demethylation of Topotecan, a process mediated by cytochrome P450 enzymes. The deuterium label slows metabolic degradation (kinetic isotope effect), prolonging its detection window in plasma .

Key Observations :

  • Plasma Stability : The lactone form undergoes pH-dependent hydrolysis to the carboxylate form, similar to Topotecan .

  • Analytical Utility : Acts as an internal standard in HPLC-fluorescence assays for quantifying Topotecan and its metabolites .

Table 2: Metabolic Stability Comparison

ParameterTopotecanThis compound
Half-Life (t₁/₂α)4.1–8.1 minExtended by ~20%
Plasma Protein Binding6.6%–21.3%Similar
Renal Excretion~90% within 12 hrReduced due to deuterium

Degradation and Reactivity

The compound exhibits reactivity typical of camptothecin analogs:

  • Lactone Ring Hydrolysis : Reversible conversion to the carboxylate form at physiological pH .

  • Photodegradation : Susceptible to UV-induced decomposition, necessitating storage in amber vials .

Critical Factors Influencing Stability :

  • pH : Acidic conditions favor the lactone form; neutral/basic conditions promote hydrolysis.

  • Temperature : Degrades rapidly above 25°C .

Aplicaciones Científicas De Investigación

N-Desmethyl Topotecan-d3 is widely used in scientific research, particularly in the fields of:

Mecanismo De Acción

N-Desmethyl Topotecan-d3 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication, transcription, and repair. By stabilizing the cleavable complex formed between topoisomerase I and DNA, the compound prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand DNA breaks. This ultimately results in the inhibition of DNA synthesis and cell death .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-Desmethyl Topotecan-d3 is unique due to the presence of deuterium atoms, which make it an invaluable tool in metabolic studies. The deuterium labeling allows for precise tracing of the compound’s metabolic pathways, providing insights into the pharmacokinetics and pharmacodynamics of Topotecan .

Actividad Biológica

N-Desmethyl Topotecan-d3 is a significant metabolite of Topotecan, a well-known chemotherapeutic agent primarily used in the treatment of various cancers, including small cell lung cancer and ovarian cancer. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, cellular effects, and clinical implications.

Target Enzyme:
this compound primarily targets DNA topoisomerase I , an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, this compound prevents the religation of single-strand breaks in DNA, leading to the accumulation of cleavable complexes that ultimately result in cell death through apoptosis.

Mode of Action:
The compound binds to the topoisomerase I-DNA complex, effectively halting DNA synthesis during the S phase of the cell cycle. This action triggers a cascade of cellular responses, including cell cycle arrest and activation of apoptotic pathways. The presence of deuterium in this compound enhances its tracking in metabolic studies, allowing for precise investigations into its interactions within biological systems.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its therapeutic efficacy. Studies have shown that:

  • Elimination Routes: The compound undergoes both renal and hepatic elimination, with urinary recovery rates ranging from 60% to 70% for its parent compound, Topotecan .
  • Drug Interactions: Co-administration with phenytoin has been shown to alter the disposition of both Topotecan and this compound. For instance, phenytoin increased the plasma area under the curve (AUC) for this compound significantly, suggesting that dose adjustments may be necessary when these drugs are combined .

Cellular Effects

The biological activity of this compound extends beyond mere inhibition of topoisomerase I. Its effects on cellular processes include:

  • Induction of DNA Damage: The compound induces single-strand breaks in DNA, which can lead to double-stranded breaks when not repaired. This mechanism is particularly effective against rapidly proliferating cancer cells .
  • Cell Cycle Arrest and Apoptosis: By interfering with DNA replication, this compound causes cell cycle arrest at the S phase, prompting apoptosis through activation of various signaling pathways associated with DNA damage response.
  • Gene Expression Modulation: The compound has been shown to upregulate pro-apoptotic genes while downregulating those involved in cell proliferation, further enhancing its cytotoxic effects against cancer cells.

Case Studies and Research Findings

Several studies have documented the efficacy and biological activity of this compound:

  • Ex Vivo Analysis: A study involving human tumor explants demonstrated that Topotecan (and by extension its metabolites) exhibited significant cytotoxicity across various cancer types. Non-small-cell lung cancer (NSCLC) showed particularly high sensitivity with an LC50 value of 0.26 μg/ml .
  • Combination Therapy Studies: Research indicates that combining this compound with other chemotherapeutic agents such as cisplatin can lead to synergistic effects. This combination exploits the distinct mechanisms of action—cisplatin causing DNA cross-linking while this compound inhibits repair processes .

Comparative Analysis

The following table summarizes key features and comparisons between this compound and related compounds:

Compound NameChemical FormulaUnique Features
Topotecan C23H23N3O5Parent compound; clinically used as an anticancer agent.
N-Desmethyl Topotecan C22H21N3O5Active metabolite; lacks one methyl group compared to Topotecan.
Irinotecan C27H29N3O6Prodrug that converts to SN-38, another potent topoisomerase I inhibitor.
Camptothecin C20H18N2O4Natural product; less soluble than derivatives like Topotecan.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying N-Desmethyl Topotecan-d3 in pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization efficiency. Method validation should include parameters like limit of detection (LOD), linearity, and precision, with protocols emphasizing reproducibility to ensure cross-study consistency .

Q. How is N-Desmethyl Topotecan formed metabolically, and what enzymes are implicated?

N-Desmethyl Topotecan is a hepatic metabolite of topotecan via cytochrome P450 (CYP)-mediated N-demethylation. While direct evidence for specific isoforms is limited, CYP3A4 is a plausible candidate based on analogous metabolic pathways observed in other drugs undergoing similar biotransformation .

Q. What are the primary excretion pathways for N-Desmethyl Topotecan in humans?

After intravenous (IV) administration, ~3% of the parent drug is excreted as N-Desmethyl Topotecan in urine, while oral administration results in <2% urinary recovery. Biliary excretion and further glucuronidation (e.g., N-desmethyl topotecan-O-glucuronide) account for residual elimination .

Q. Why is this compound used as an internal standard in bioanalytical assays?

Deuterated analogs like this compound exhibit nearly identical physicochemical properties to the analyte, minimizing matrix effects and improving quantification accuracy. This is critical for low-abundance metabolites in complex biological matrices .

Q. What stability considerations are essential for handling this compound in experimental settings?

The lactone ring of topotecan derivatives undergoes pH-dependent hydrolysis, favoring the active lactone form at acidic pH (≤4) and the inactive hydroxy acid at physiological pH. Samples should be acidified post-collection and stored at -20°C to preserve integrity .

Advanced Research Questions

Q. How can discrepancies in urinary recovery rates of N-Desmethyl Topotecan across preclinical and clinical studies be resolved?

Discrepancies may arise from interspecies metabolic differences, sample collection timing, or analytical sensitivity (e.g., LC-MS/MS vs. HPLC). Standardizing protocols for sample processing and validating methods against deuterated standards can improve cross-study comparability .

Q. What experimental designs are optimal for assessing hepatic impairment effects on N-Desmethyl Topotecan pharmacokinetics?

Crossover studies using CYP3A4 inhibitors/inducers (e.g., ketoconazole or rifampicin) in controlled cohorts can isolate metabolic contributions. Plasma and urine sampling over extended periods, coupled with LC-MS/MS, enables precise metabolite tracking .

Q. How does pH-dependent lactone ring hydrolysis influence N-Desmethyl Topotecan quantification?

Neutral pH shifts the equilibrium toward the inactive hydroxy acid form, requiring immediate acidification of biological samples (e.g., plasma/urine) to stabilize the lactone. Methodological validation must account for this instability to avoid underestimating active metabolite levels .

Q. What challenges arise in correlating N-Desmethyl Topotecan plasma levels with pharmacological activity?

Low plasma concentrations (~3% of dose) demand high-sensitivity assays (e.g., LC-MS/MS). Differentiating between the active lactone and inactive hydroxy acid forms is critical, necessitating pH-controlled extraction protocols .

Q. How can in vitro hepatocyte models be optimized to study N-Desmethyl Topotecan formation kinetics?

Fresh hepatocytes with confirmed CYP3A4 activity should be incubated with topotecan under physiological conditions. Time-course LC-MS/MS analyses can quantify metabolite formation, while glucuronidation assays (e.g., β-glucuronidase inhibition) clarify secondary metabolic pathways .

Propiedades

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUJOGCYOWLZFL-WOWPMFNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675817
Record name (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217633-79-8
Record name (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.